molecular formula C26H31ClN4O3S B2418822 N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 892286-53-2

N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2418822
CAS No.: 892286-53-2
M. Wt: 515.07
InChI Key: CBNBBPPCHMHEOF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C26H31ClN4O3S and its molecular weight is 515.07. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O3S/c1-6-35-24-23(18-8-7-16(2)17(3)13-18)29-26(30-24)9-11-31(12-10-26)25(32)28-20-14-19(27)21(33-4)15-22(20)34-5/h7-8,13-15H,6,9-12H2,1-5H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNBBPPCHMHEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl)N=C1C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H25ClN4O2SC_{23}H_{25}ClN_4O_2S and a molecular weight of 445.98 g/mol. It features a triazole ring structure that is often associated with various biological activities.

PropertyValue
Molecular FormulaC23H25ClN4O2S
Molecular Weight445.98 g/mol
LogP5.4005
Polar Surface Area53.221 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to receptor sites, potentially affecting signaling pathways related to tumor growth and angiogenesis.
  • Antioxidant Activity : The presence of sulfur in the structure suggests possible antioxidant properties that could protect cells from oxidative stress.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of triazole compounds can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .
  • VEGFR Inhibition : Studies on similar compounds suggest potential inhibition of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties against specific pathogens. Sulfur-containing compounds are often known for their antibacterial and antifungal activities.

Case Studies and Research Findings

  • Triazole Derivatives : A study highlighted the synthesis of various triazole derivatives and their biological evaluation against cancer cell lines. Compounds with similar structural motifs showed promising results in inhibiting cell growth .
  • Inhibition of Tyrosine Kinases : Research into related compounds indicated their effectiveness as multikinase inhibitors, which are vital in cancer therapy due to their ability to target multiple pathways involved in tumor progression .
  • Antioxidant Studies : The antioxidant potential of triazole derivatives has been documented, suggesting that the compound could offer protective effects against oxidative damage .

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